2,3-dinor Thromboxane B1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

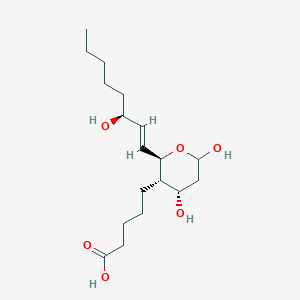

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.

Applications De Recherche Scientifique

Biomarqueur de la biosynthèse du thromboxane

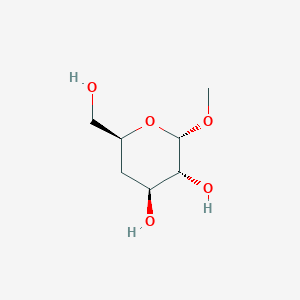

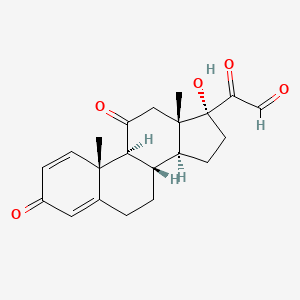

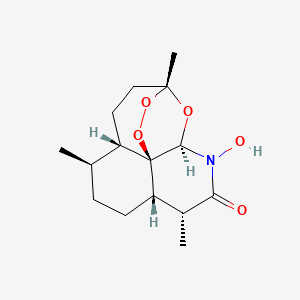

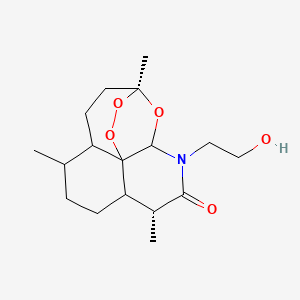

2,3-dinor TXB1 sert de biomarqueur fiable pour évaluer la biosynthèse du thromboxane in vivo. Il est particulièrement utile dans les modèles de rats où son taux d'excrétion urinaire est significativement plus élevé que celui de son homologue, le 2,3-dinor TXB2, ce qui en fait un excellent indicateur de la production de thromboxane {svg_1} {svg_2}.

Recherche sur les maladies cardiovasculaires

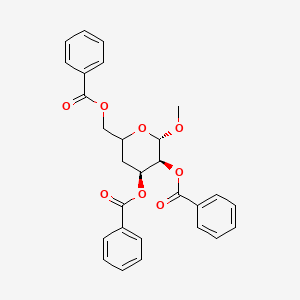

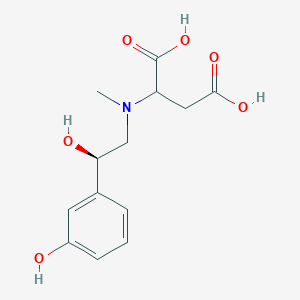

Dans le contexte des maladies cardiovasculaires, le 2,3-dinor TXB1 joue un rôle crucial dans la compréhension de la physiopathologie de conditions telles que la thrombose athéroscléreuse et l'accident vasculaire cérébral ischémique. Il contribue à l'évaluation de l'activation plaquettaire et de l'efficacité des thérapies antiplaquettaires telles que l'aspirine {svg_3} {svg_4}.

Inflammation et réponse immunitaire

Le métabolite est impliqué dans l'étude de l'inflammation et des réponses immunitaires. Il aide à élucider les mécanismes des maladies inflammatoires et la résolution de l'inflammation, servant de médiateur dans l'interaction complexe des signaux pro-inflammatoires et anti-inflammatoires {svg_5}.

Recherche sur le cancer

2,3-dinor TXB1 est également pertinent dans la recherche sur le cancer, où les niveaux de thromboxane sont impliqués dans la progression tumorale et la métastase. Sa mesure peut fournir des informations sur le rôle du thromboxane dans la biologie du cancer {svg_6}.

Études pharmacologiques

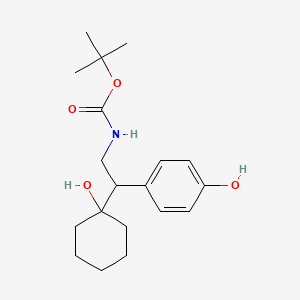

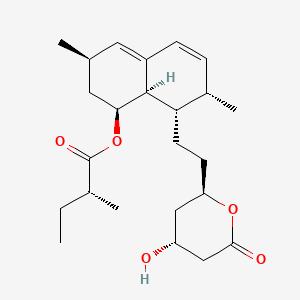

En pharmacologie, le 2,3-dinor TXB1 est utilisé pour évaluer l'impact des inhibiteurs de la COX-1 et d'autres médicaments affectant la voie de l'acide arachidonique. Il aide à comprendre l'action des médicaments et le développement de nouveaux agents thérapeutiques {svg_7}.

Marqueur diagnostique en médecine de laboratoire

En tant que marqueur diagnostique, le 2,3-dinor TXB1 aide au diagnostic de laboratoire en fournissant une méthode non invasive pour surveiller les niveaux de thromboxane, qui peuvent être révélateurs de divers états pathologiques {svg_8}.

Mécanisme D'action

Target of Action

The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

This compound is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .

Biochemical Pathways

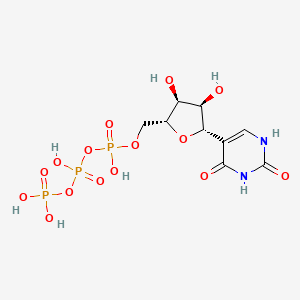

The biochemical pathway involved in the action of this compound is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .

Pharmacokinetics

In terms of pharmacokinetics, this compound is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .

Result of Action

The result of the action of this compound is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80

Safety and Hazards

Orientations Futures

The role of thromboxane in various pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer, is being extensively studied . The measurement of thromboxane B2 (TxB2) in serum, a stable metabolic product of TxA2, is the only test that measures the effect of aspirin on the activity of COX-1 in platelets . Measurement of thromboxane B2 may be a potential biomarker of vascular disease risk in patients treated with aspirin . However, more research is needed to establish the clinical utility of these measurements .

Analyse Biochimique

Biochemical Properties

2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism

Cellular Effects

The cellular effects of this compound are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that this compound might have some influence on cellular processes related to this function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of this compound have been identified in human urine . In rats, this compound is excreted at a much higher rate than 2,3-dinor TXB2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats

Propriétés

IUPAC Name |

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWCOUWMTAQMQT-QCBHMXSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?

A1: this compound is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying this compound provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.

Q2: How is this compound typically identified and quantified in biological samples?

A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of this compound. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify this compound accurately within complex biological matrices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)

![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)